6-[6-carboxy-2-[[11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound 6-[6-carboxy-2-[[11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule It is characterized by multiple hydroxyl and carboxyl groups, making it a highly functionalized compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with simpler precursors. The process often includes:
Formation of the core structure: This involves the construction of the picenyl core through a series of cyclization reactions.
Functionalization: Introduction of hydroxyl and carboxyl groups through oxidation and esterification reactions.
Glycosylation: Attachment of sugar moieties to the core structure via glycosidic bonds.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of genetically engineered microorganisms to produce the compound in large quantities. This approach is more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The presence of multiple hydroxyl and carboxyl groups allows it to form hydrogen bonds and ionic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-carboxy-2-(hydroxymethyl)-2-methylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .
- Flavonoids .
Uniqueness
The uniqueness of this compound lies in its highly functionalized structure, which provides a versatile platform for chemical modifications and applications. Its complex architecture and multiple functional groups make it distinct from simpler analogs.
Properties
IUPAC Name |
6-[6-carboxy-2-[[11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQVRPYEEYUEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Licoricesaponin G2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 - 230 °C |
Source
|
Record name | Licoricesaponin G2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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